Cas no 93-60-7 (Methyl nicotinate)

Methyl nicotinate is an amide derivative of nicotinic acid, offering rapid vasodilation properties. Its key advantages include swift onset and short duration of action, making it suitable for topical applications requiring temporary relief from localized blood flow restrictions or inflammation.
Methyl nicotinate structure
Methyl nicotinate structure
商品名:Methyl nicotinate
CAS番号:93-60-7
MF:C7H7NO2
メガワット:137.135981798172
MDL:MFCD00006388
CID:34710
PubChem ID:7151

Methyl nicotinate 化学的及び物理的性質

名前と識別子

    • Methyl nicotinate
    • Methyl pyridine-3-carboxylate
    • Nicotinic acid methyl ester
    • 3-Picolinic acid methyl ester
    • 3-methoxycarbonylpyridine
    • 3-pyridinecarboxylic acid methyl ester
    • FEMA 3709
    • methyl 3-nicotinate
    • methyl 3-pyridinecarboxylate
    • Methyl nictinate
    • methylnicotinicacid
    • NIACIN METHYL ESTER
    • Nicometh
    • Nikomet
    • pyridine-3-carboxylic acid methyl ester
    • Methylnicotinate
    • Methyl-nicotinate
    • 3-Pyridinecarboxylic acid, methyl ester
    • Nicotinic acid, methyl ester
    • 3-(Carbomethoxy)pyridine
    • Heat spray
    • 3-(Methoxycarbonyl)pyridine
    • m-(Methoxycarbonyl)pyridine
    • 3-Picolinic acid methyl ester
    • 3PyrCOOMe
    • Heat spray (TN)
    • FEMA No. 3709
    • 3-Carbomethoxypyridine
    • Methyl nicotinat
    • Nicotinic acid, methyl ester (6CI, 7CI, 8CI)
    • NSC 13126
    • NSC 403799
    • Methyl nicotinate,99%
    • MDL: MFCD00006388
    • インチ: 1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3
    • InChIKey: YNBADRVTZLEFNH-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=NC=1)OC
    • BRN: 113951

計算された属性

  • せいみつぶんしりょう: 137.047678g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.8
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 137.047678g/mol
  • 単一同位体質量: 137.047678g/mol
  • 水素結合トポロジー分子極性表面積: 39.2Ų
  • 重原子数: 10
  • 複雑さ: 125
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 無色結晶
  • 密度みつど: 1.2528 (rough estimate)
  • ゆうかいてん: 39-42 °C
    42-44 °C (lit.)
  • ふってん: 204 °C(lit.)
  • フラッシュポイント: 華氏温度:204.8°f
    摂氏度:96°c
  • 屈折率: 1.5323 (estimate)
  • ようかいど: H2O: 0.1 g/mL, clear
  • すいようせい: 無視できる
  • PSA: 39.19000
  • LogP: 0.86820
  • ようかいせい: 水、エタノール、ベンゼンに可溶性である。
  • マーカー: 6100
  • FEMA: 3709

Methyl nicotinate セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • RTECS番号:QT1925000
  • 危険物標識: Xi
  • TSCA:Yes
  • リスク用語:R36/38
  • ちょぞうじょうけん:0-10°C

Methyl nicotinate 税関データ

  • 税関コード:2936290090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl nicotinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-17782-0.5g
methyl pyridine-3-carboxylate
93-60-7 95.0%
0.5g
$21.0 2025-03-21
Enamine
EN300-17782-5.0g
methyl pyridine-3-carboxylate
93-60-7 95.0%
5.0g
$29.0 2025-03-21
Enamine
EN300-17782-100.0g
methyl pyridine-3-carboxylate
93-60-7 95.0%
100.0g
$72.0 2025-03-21
Life Chemicals
F0001-2240-1g
Methyl nicotinate
93-60-7 95%+
1g
$21.0 2023-09-07
Chemenu
CM178067-500g
Methyl nicotinate
93-60-7 98%
500g
$86 2022-06-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57428-100mg
Methyl nicotinate
93-60-7 98%
100mg
¥449.00 2023-09-07
abcr
AB132406-100 g
Methyl nicotinate, 99%; .
93-60-7 99%
100g
€59.30 2023-05-10
eNovation Chemicals LLC
D379209-500g
methyl nicotinate
93-60-7 97%
500g
$270 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007706-100g
Methyl nicotinate
93-60-7 99%
100g
¥88 2024-05-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M59203-100G
Methyl nicotinate
93-60-7
100g
¥468.84 2023-11-05

Methyl nicotinate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hypophosphite Catalysts: Palladium Solvents: Acetic acid
リファレンス
Simple and convenient deoxygenation of heteroaromatic N-oxides with sodium hypophosphite
Balicki, Roman; Kaczmarek, Lukasz, Gazzetta Chimica Italiana, 1994, 124(9), 385-6

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Cobalt (carbon supported) ;  24 h, 1 bar, 55 °C
リファレンス
A "universal" catalyst for aerobic oxidations to synthesize (hetero)aromatic aldehydes, ketones, esters, acids, nitriles, and amides
Senthamarai, Thirusangumurugan; Chandrashekhar, Vishwas G.; Rockstroh, Nils; Rabeah, Jabor; Bartling, Stephan; et al, Chem, 2022, 8(2), 508-531

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(ethyldiphenylphosphine)palladium (silica supported) ;  1.5 h, 0.5 MPa, 100 °C
リファレンス
Silica supported palladium-phosphine as a reusable catalyst for alkoxycarbonylation and aminocarbonylation of aryl and heteroaryl iodides
Mane, Rajendra Shivaji; Sasaki, Takehiko; Bhanage, Bhalchandra Mahadeo, RSC Advances, 2015, 5(115), 94776-94785

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Ammonium formate ,  Carbon Catalysts: Palladium Solvents: Methanol
リファレンス
Efficient deoxygenation of heteroaromatic N-oxides with ammonium formate as a catalytic hydrogen transfer agent
Balicki, Roman, Synthesis, 1989, (8), 645-6

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 4H-1,2,4-Triazolium, 4-ethyl-1-methyl-, iodide (1:1) Solvents: Methanol ,  Tetrahydrofuran ;  2 min, rt
1.2 20 min, rt
リファレンス
NHC-catalysed aerobic aldehyde-esterification with alcohols: no additives or cocatalysts required
Delany, Eoghan G.; Fagan, Claire-Louise; Gundala, Sivaji; Mari, Alessandra; Broja, Thomas; et al, Chemical Communications (Cambridge, 2013, 49(58), 6510-6512

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Silica ,  Thionyl chloride ;  24 h, reflux
1.2 Reagents: Methanol Solvents: Water ;  12 h, 0 °C
1.3 Catalysts: 12-Tungstophosphoric acid ;  6 h, reflux
リファレンス
Efficient methyl esterification using methoxyl silica gel as a novel dehydrating reagent
Li, Jian-Guo; Peng, Yan-Qing, Journal of the Chinese Chemical Society (Taipei, 2010, 57, 305-308

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 - 5 °C
1.2 Solvents: Dichloromethane ,  Water ;  neutralized
リファレンス
Preparation of nicotinate compounds
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride ,  Sodium iodide Solvents: Acetonitrile
リファレンス
Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitrones
Balicki, Roman, Chemische Berichte, 1990, 123(3), 647-8

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  1.5 h, rt
リファレンス
Highly Chemoselective Deoxygenation Of N-Heterocyclic N-Oxides Using Hantzsch Esters As Mild Reducing Agents
An, Ju Hyeon; Kim, Kyu Dong; Lee, Jun Hee, Journal of Organic Chemistry, 2021, 86(3), 2876-2894

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Dimethylphenylsilane Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ,  Gold Solvents: 1,4-Dioxane ;  1 h, 1 atm, 30 °C
リファレンス
Preparation of pyridine compounds by deoxygenation of pyridine N-oxides using supported gold nanoparticle catalysts and silanes
, Japan, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Cobalt ,  1H-Imidazolium, 3-(cyanomethyl)-1-methyl-, chloride (1:1) Solvents: Methanol ;  20 h, 1 bar, 60 °C
リファレンス
Heterogeneous cobalt catalysts for selective oxygenation of alcohols to aldehydes, esters and nitriles
Mao, Fei; Qi, Zhengliang; Fan, Haipeng; Sui, Dejun; Chen, Rizhi; et al, RSC Advances, 2017, 7(3), 1498-1503

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Acetyl chloride ,  Sodium iodide Solvents: Acetonitrile ;  60 min, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
リファレンス
Focus on microwave assisted halogen-halogen exchange reaction conditions on 2-halopyridines
Perato, Serge; et al, Current Microwave Chemistry, 2014, 1(1), 75-80

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  15 h, reflux
リファレンス
Discovery and computer aided potency optimization of a novel class of small molecule CXCR4 antagonists
Vinader, Victoria; Ahmet, Djevdet S.; Ahmed, Mohaned S.; Patterson, Laurence H.; Afarinkia, Kamyar, PLoS One, 2013, 8(10),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 19 h, reflux
リファレンス
Direct C-H-sulfonylation of 6-membered nitrogen-heteroaromatics
Friedrich, Marius; Schulz, Lisa; Hofman, Kamil; Zangl, Rene; Morgner, Nina; et al, ChemRxiv, 2021, 1, 1-14

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Dimethylphenylsilane Catalysts: Gold (hydroxyapatite-supported nanoparticle) Solvents: 1,4-Dioxane ;  1 h, 30 °C
リファレンス
Highly efficient gold nanoparticle catalyzed deoxygenation of amides, sulfoxides, and pyridine N-oxides
Mikami, Yusuke; Noujima, Akifumi; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Chemistry - A European Journal, 2011, 17(6), 1768-1772

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Acetonitrile ;  17 h, 160 °C
リファレンス
Deoxygenation of pyridine N-oxides by palladium-catalyzed transfer oxidation of trialkylamines
Fuentes, Jose A.; Clarke, Matthew L., Synlett, 2008, (17), 2579-2582

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Dimethylformamide dimethyl acetal Solvents: Methanol
リファレンス
Mild conversion of primary carboxamides into carboxylic esters
Anelli, Pier Lucio; Brocchetta, Marino; Palano, Daniela; Visigalli, Massimo, Tetrahedron Letters, 1997, 38(13), 2367-2368

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride ,  Sodium iodide Solvents: Acetonitrile
リファレンス
Selective and mild reduction of the nitrogen-oxygen bond in N-oxides and nitrones with the (CF3CO)2O/NaI system
Balicki, Roman, Gazzetta Chimica Italiana, 1990, 120(1), 67-8

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Perfluorohexane ,  Potassium hydroxide Solvents: Diethyl ether ,  Ethanol ,  1,2-Dibromoethane ;  24 h, 25 °C
リファレンス
Safe and facile evolution of diazomethane using the phase-vanishing method
Kawabata, Toshiki; Matsubara, Hiroshi, Tetrahedron Letters, 2023, 123,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: (SP-4-3)-[1,1′-(1,8-Anthracenediyldi-4,1-phenylene)bis[1,1-diphenylphosphine-κP]… Solvents: Methanol ;  24 h, 5 bar, 130 °C; 130 °C → rt
リファレンス
Trans-chelating ligands in palladium-catalyzed carbonylative coupling and methoxycarbonylation of aryl halides
Kaganovsky, Luba; Gelman, Dmitri; Rueck-Braun, Karola, Journal of Organometallic Chemistry, 2009, 695(2), 260-266

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Bromine Solvents: Methanol ,  Water ;  rt; 2 h, rt
リファレンス
Oxidative Esterification of Aromatic Aldehydes Using Polymer-Supported Green Bromine
Sridhar, A.; Swarnalakshmi, S.; Selvaraj, M., Synlett, 2016, 27(9), 1344-1348

Methyl nicotinate Raw materials

Methyl nicotinate Preparation Products

Methyl nicotinate 関連文献

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推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-60-7)Methyl nicotinate
sfd2583
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ